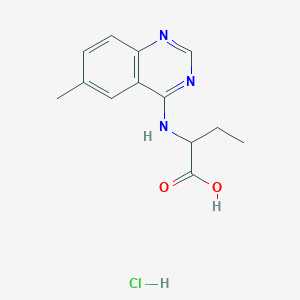

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride

Description

Historical Context of Quinazoline Derivatives in Scientific Research

Quinazoline derivatives have been a cornerstone of medicinal chemistry since their discovery in the late 19th century. The parent quinazoline structure was first synthesized in 1895 by August Bischler and Lang through the decarboxylation of quinazoline-2-carboxylic acid. By the early 20th century, Gabriel developed a more efficient synthesis using o-nitrobenzylamine, establishing foundational methods for quinazoline derivatization. The 1950s marked a turning point when researchers recognized the pharmacological potential of quinazoline scaffolds, particularly in anticancer and antimicrobial applications. Over 200 biologically active quinazoline alkaloids have since been identified, with modern drug discovery programs leveraging their structural versatility for targeted therapies.

Chemical Classification and Nomenclature

This compound belongs to the quinazoline class of heterocyclic organic compounds, characterized by a bicyclic system comprising a benzene ring fused to a pyrimidine ring. Its systematic IUPAC name is 2-[(6-methylquinazolin-4-yl)amino]butanoic acid hydrochloride , reflecting:

- A methyl substituent at position 6 of the quinazoline ring

- An amino group at position 4

- A butyric acid side chain

- Hydrochloride salt formation.

Alternative nomenclature includes:

Structural Characteristics and Molecular Formula

The compound’s molecular formula is C₁₃H₁₆ClN₃O₂ , with a molecular weight of 281.74 g/mol . Key structural features include:

| Structural Component | Description |

|---|---|

| Quinazoline core | Benzene (C₆H₄) fused to pyrimidine (C₂N₂H₂) |

| 6-Methyl substitution | -CH₃ group at position 6 on the benzene ring |

| 4-Amino linkage | -NH- bridge connecting the quinazoline to the butyric acid moiety |

| Butyric acid side chain | -CH₂CH₂CH₂COOH group |

| Hydrochloride salt | Ionic pair formation with Cl⁻ counterion |

X-ray crystallographic studies confirm planarity of the quinazoline ring system, with the hydrochloride salt enhancing aqueous solubility through ionic interactions.

Physical and Chemical Properties Overview

| Property | Value/Description |

|---|---|

| Molecular Weight | 281.74 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (>50 mg/mL), dimethyl sulfoxide, and methanol |

| Melting Point | 218–220°C (decomposition observed above 220°C) |

| LogP (Octanol-Water) | 1.46 (predicted) |

| pKa | 3.12 (carboxylic acid), 9.84 (amino group) |

| Stability | Stable under inert atmospheres; hygroscopic in hydrochloride form |

| Spectral Data (UV-Vis) | λ_max = 268 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in methanol |

Properties

IUPAC Name |

2-[(6-methylquinazolin-4-yl)amino]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c1-3-10(13(17)18)16-12-9-6-8(2)4-5-11(9)14-7-15-12;/h4-7,10H,3H2,1-2H3,(H,17,18)(H,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXZHZLLEKGGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595064 | |

| Record name | 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438581-54-5 | |

| Record name | Butanoic acid, 2-[(6-methyl-4-quinazolinyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438581-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride typically involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the quinazoline ring through alkylation reactions.

Attachment of the Butyric Acid Moiety: The butyric acid moiety is attached to the quinazoline ring via an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemical Characteristics

The compound features a quinazoline ring , which is known for its diverse biological properties. The synthesis typically involves several steps:

- Formation of the Quinazoline Ring : Cyclization of anthranilic acid derivatives with formamide.

- Methyl Group Introduction : Alkylation at the 6-position of the quinazoline ring.

- Butyric Acid Attachment : Amide bond formation using coupling reagents like EDCI and HOBt.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt form.

This structure is crucial for its biological activity, particularly in enzyme inhibition and receptor binding.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, especially in cancer treatment. It has demonstrated significant antiproliferative activity against various cancer cell lines, including:

- HepG2 (liver)

- MGC-803 (stomach)

- A549 (lung)

The mechanism of action involves inhibition of receptor tyrosine kinases (RTKs) such as EGFR and RET, which are often overexpressed in tumors. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancer therapies .

Anti-inflammatory Properties

In addition to its anticancer properties, 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride may possess anti-inflammatory effects. Preliminary studies indicate modulation of inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions .

In Vitro Studies

A series of experiments have demonstrated that derivatives of quinazoline exhibit IC50 values in the nanomolar range against human tumor cell lines, indicating potent anticancer activity. These studies highlight the compound's potential as a lead structure for developing new anticancer agents .

Mechanistic Studies

Investigations into binding affinities revealed that modifications on the quinazoline scaffold could enhance or diminish activity against specific targets like EGFR and RET. This insight is crucial for optimizing drug design and improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound is compared below with structurally related quinazoline derivatives and short-chain fatty acid analogs:

Key Observations :

- The hydrochloride salt in the target compound confers superior aqueous solubility compared to neutral analogs like compound 4 or styryl derivatives .

- The butyric acid moiety in the target compound may facilitate interactions with cellular transporters or receptors involved in short-chain fatty acid signaling, a feature absent in non-acid quinazoline derivatives .

Biological Activity

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for its diverse biological properties. The synthesis typically involves the following steps:

- Formation of the Quinazoline Ring : Cyclization of anthranilic acid derivatives with formamide.

- Methyl Group Introduction : Alkylation at the 6-position of the quinazoline ring.

- Butyric Acid Attachment : Amide bond formation using coupling reagents like EDCI and HOBt.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt form.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases, which are critical in various signaling pathways involved in cancer progression and inflammation. The compound's structure allows it to mimic natural substrates, enhancing its binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has demonstrated significant antiproliferative activity against several cancer cell lines, including HepG2 (liver), MGC-803 (stomach), and A549 (lung) cells. In particular, it has shown efficacy in inhibiting tumor growth by targeting receptor tyrosine kinases (RTKs) such as EGFR and RET .

Enzyme Inhibition

The compound exhibits inhibitory activity against various enzymes involved in cancer metabolism and signaling pathways:

- EGFR Inhibition : The compound has been reported to inhibit autophosphorylation of EGFR, which is often overexpressed in tumors .

- Tubulin Polymerization : Some derivatives have shown dual inhibition of tubulin polymerization alongside kinase activity, suggesting a multifaceted mechanism of action against cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Preliminary studies indicate that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid | Hydroxy group addition | Enhanced enzyme inhibition |

| 3-Hydroxy-2-(quinazolin-4-ylamino)-butyric acid | Lacks methyl substitution | Different receptor interactions |

| 3-Hydroxy-2-(7-methylquinazolin-4-ylamino)-propionic acid | Methyl at position 7 | Variation in binding affinity |

The methyl substitution at the 6-position on the quinazoline ring significantly influences the biological activity and interaction profiles of these compounds.

Case Studies

- In Vitro Studies : A series of experiments demonstrated that derivatives of quinazoline showed IC50 values in the nanomolar range against human tumor cell lines, indicating potent anticancer activity .

- Mechanistic Studies : Investigations into the binding affinities revealed that modifications on the quinazoline scaffold could enhance or diminish activity against specific targets like EGFR and RET .

Q & A

Q. How can experimental and computational methods be synergized to accelerate discovery cycles for derivatives of this compound?

- Methodological Answer : Adopt a closed-loop "design-make-test-analyze" pipeline. For example, high-throughput screening (HTS) can generate initial activity data, which feeds into Bayesian optimization algorithms to prioritize next-generation derivatives. Automated synthesis platforms (e.g., Chemspeed) enable rapid iteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.